2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid
Description
Structural Elucidation
Molecular Architecture and Functional Group Analysis
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid is a heterocyclic compound characterized by a benzimidazole core linked to a butyric acid side chain. Its molecular formula is C₁₁H₁₃N₃O₂ , with a molecular weight of 219.24 g/mol. The structure comprises:
- Benzimidazole Ring : A fused bicyclic system with two nitrogen atoms at positions 1 and 3.
- Amino Group : An exocyclic NH₂ substituent at position 2 of the benzimidazole ring.
- Butyric Acid Side Chain : A four-carbon chain terminating in a carboxylic acid group (-COOH) attached to position 4 of the benzimidazole.
Functional Group Distribution
The SMILES notation C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N confirms the connectivity of these groups.
Crystallographic Characterization and Bonding Patterns
While direct X-ray diffraction (XRD) data for 2-amino-4-(1H-benzoimidazol-2-yl)-butyric acid is limited, structural insights can be inferred from related benzimidazole derivatives:
Key Observations from Related Compounds
- Benzimidazole Tautomerism : The 1H-form is typically favored due to resonance stabilization, with N1 and N3 adopting pyrrole and pyridine-like characteristics, respectively.
- Hydrogen Bonding : The amino group at C2 and carboxylic acid at C4 facilitate intermolecular hydrogen bonds, influencing crystalline packing.
- Unit Cell Parameters : For analogous compounds, monoclinic or orthorhombic systems are common, with space groups such as P2₁/c.
Hypothetical Crystallographic Data
| Parameter | Typical Value (Analogous Compounds) |
|---|---|
| Space Group | P2₁/c or P2₁/n |
| Unit Cell Dimensions | a ≈ 9.5 Å, b ≈ 18.2 Å, c ≈ 9.1 Å |
| Bond Lengths (Å) | C-N: 1.32–1.35, C-C: 1.38–1.42 |
Tautomeric Forms and Resonance Stabilization Mechanisms
Benzimidazole derivatives exhibit tautomerism due to proton transfer between N1 and N3. For 2-amino-4-(1H-benzoimidazol-2-yl)-butyric acid, two primary tautomers are plausible:
Tautomeric Equilibrium
Resonance Stabilization
Comparative Analysis with Related Benzimidazole Carboxylic Acid Derivatives
The structural and chemical properties of 2-amino-4-(1H-benzoimidazol-2-yl)-butyric acid are contrasted with closely related derivatives:
Comparative Table
Reactivity and Stability
Properties
IUPAC Name |
2-amino-4-(1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7(11(15)16)5-6-10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,12H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAOHIYUQZJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the benzimidazole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Acylation and Derivatization
The exocyclic amino group participates in acylation reactions, forming biologically active derivatives:
Table 2: Acylation Reactions and Products
-
Key Insight : Acylation proceeds via a nucleophilic substitution mechanism, where the amino group attacks the electrophilic carbonyl carbon of carboxylic acids or anhydrides .
Acid Chloride Formation
The compound’s carboxyl group reacts with thionyl chloride (SOCl₂) to form reactive intermediates:
textReaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
-
Application : Facilitates esterification or amidation for prodrug synthesis (e.g., Bendamustine intermediates) .
Enzymatic Interactions
The compound inhibits tryptophan indole-lyase (trpase), a pyridoxal 5′-phosphate (PLP)-dependent enzyme:
Key Biochemical Data:
-
Mechanism : Competes with tryptophan for binding at the active site, forming a stable quinonoid intermediate .
Structural Reactivity
The compound’s reactivity is governed by two primary sites:
-
Benzimidazole Ring : Electrophilic substitution at C5/C6 positions under acidic conditions .
-
Amino Acid Chain : pH-dependent zwitterionic behavior (pKa ~2.3 for carboxyl, ~9.7 for amino) .
textSMILES: C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N
Biological Activity Modulation
Derivatives exhibit enhanced pharmacological properties:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid exhibit promising anticancer properties. One notable derivative, Bendamustine, which is a hybrid molecule combining a benzimidazole moiety with a nitrogen mustard, has been utilized in the treatment of hematological malignancies. Studies have shown that Bendamustine can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .
| Compound Name | Structure | Activity |
|---|---|---|
| Bendamustine | Bendamustine Structure | Anticancer |
| 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid | 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid | Precursor for synthesis |
Antiviral Properties
The antiviral potential of compounds related to 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid has also been investigated. For instance, certain benzimidazole derivatives have shown inhibitory effects against HIV integrase, suggesting that modifications to the benzimidazole core can enhance antiviral activity .
Synthesis and Derivatives
The synthesis of 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid and its derivatives involves various chemical reactions that modify the benzimidazole structure to improve biological activity.
Synthetic Pathways
Several synthetic routes have been documented for producing this compound and its analogs:
- Alkylation Reactions : The compound can be synthesized via alkylation of the benzimidazole core with various alkyl halides under basic conditions.
- Esterification : The carboxylic acid group can be converted into esters to enhance solubility and bioavailability.
Clinical Applications
Bendamustine's clinical application as an anticancer agent has been well-documented in multiple studies. For instance, a clinical trial involving patients with chronic lymphocytic leukemia demonstrated significant efficacy with manageable side effects .
Research Findings
In vitro studies have shown that derivatives of 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid possess low cytotoxicity while maintaining antiviral activity against HIV, making them potential candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety allows it to bind effectively to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Known for its antimicrobial properties.
4-Aminobutyric acid: A neurotransmitter in the central nervous system.
Benzimidazole derivatives: A broad class with diverse biological activities
Uniqueness
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid is unique due to its combination of the benzimidazole ring with an amino and butyric acid group. This structure allows it to exhibit a range of biological activities and makes it a versatile compound in various fields of research .
Biological Activity
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid, a derivative of benzimidazole, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety, known for its diverse biological activity. The structure can be represented as follows:
The presence of the benzimidazole ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
1. Antitumor Activity
Benzimidazole derivatives have been widely studied for their anticancer properties. The compound has shown potential as a topoisomerase inhibitor , which is crucial in cancer therapy as it interferes with DNA replication. In vitro studies have demonstrated that similar benzimidazole compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and leukemia cells (K562) .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|---|
| 56q | K562 | 2.68 | Topo I Inhibition |
| 56q | HepG2 | 8.11 | Topo I Inhibition |
| 8g | Various | 10 | Non-intercalative Topo II Inhibition |
2. Neuropharmacological Effects
The compound also exhibits activity at the GABAA receptor , which is pivotal in modulating neurotransmission. Research indicates that derivatives of benzimidazole can act as allosteric modulators, enhancing GABA-mediated inhibition in the central nervous system . This suggests potential applications in treating anxiety disorders and epilepsy.
Study on Antitumor Efficacy
A study by Oksuzoglu et al. synthesized eighteen derivatives of benzimidazole and evaluated their cytotoxic effects against various cancer cell lines. Among these, a specific compound exhibited significant inhibition of Topo I enzymatic activity with an IC50 value of 14.1 μmol/L, demonstrating the potential for developing effective anticancer agents based on this scaffold .
Neuropharmacological Evaluation
In another study focusing on GABAA receptor interactions, researchers assessed the binding affinity and efficacy of several benzimidazole derivatives. The results indicated that these compounds could enhance GABAergic transmission, providing a basis for their use in neurological disorders .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid in academic settings?
The synthesis of this compound can be optimized using brominated amino acid precursors. For example, 2-Amino-4-bromobutanoic acid serves as a versatile intermediate for coupling with benzimidazole derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions . Key steps include:
- Protection of the amino group to prevent undesired side reactions.
- Coupling with 1H-benzimidazole-2-yl groups under basic conditions or using palladium catalysts.
- Deprotection and purification via column chromatography or recrystallization.
Refer to protocols from Ciapetti et al. (1998) for analogous nonnatural amino acid syntheses .
Q. How can the structural and stereochemical properties of this compound be rigorously characterized?
A combination of analytical techniques is essential:
- X-ray crystallography : Resolve the crystal structure to confirm the benzimidazole-butyric acid linkage and stereochemistry, as demonstrated in similar imidazole derivatives (e.g., Mohamed et al., 2013) .
- NMR spectroscopy : Use - and -NMR to verify proton environments and carbon backbone integrity.
- IR spectroscopy : Identify functional groups like carboxylic acid (-COOH) and benzimidazole (N-H stretch) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : For metalloenzyme targets (e.g., arginase I), use a modified rapid arginase assay with urea quantification via colorimetric methods (Rüegg & Russell, 1980) .
- Surface plasmon resonance (SPR) : Measure binding kinetics to enzymes like CYP3A4, adapting protocols from Pearson et al. (2006) to resolve multiple binding orientations .
- Cell viability assays : Test cytotoxicity in relevant cell lines using MTT or resazurin-based methods.
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50_{50}50 values for enzyme inhibition across studies?
Contradictions in potency data often arise from methodological variability:
- Enzyme source : Recombinant vs. native enzymes may exhibit differing conformational states.
- Assay conditions : Optimize pH (e.g., 7.4 for physiological relevance), temperature, and ionic strength.
- Substrate competition : Use fixed substrate concentrations (e.g., 10 mM L-arginine for arginase) to standardize kinetic measurements .
- Control experiments : Include positive controls (e.g., nor-NOHA for arginase) and validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. What strategies enhance stereochemical purity for target-specific applications?
- Chiral resolution : Employ chiral HPLC with cellulose-based columns to separate enantiomers.
- Asymmetric synthesis : Use enantioselective catalysts (e.g., palladium with chiral ligands) during coupling steps, as described for related amino acid derivatives .
- Solid-phase synthesis : Immobilize intermediates to minimize racemization during benzimidazole conjugation .
Q. How can computational modeling predict interactions with metalloenzymes?
- Molecular docking : Utilize crystal structures (e.g., arginase I PDB: 3KV4) to model binding modes. Software like AutoDock VINA can predict binding affinities for the benzimidazole moiety .
- Molecular dynamics (MD) simulations : Simulate enzyme-ligand complexes in explicit solvent (e.g., 150 mM NaCl) to assess stability over 100 ns trajectories.
- QM/MM calculations : Study electronic interactions at the manganese-containing active site of arginase I to guide structural optimization .
Key Methodological Considerations
- Data validation : Cross-reference SPR results with isothermal titration calorimetry (ITC) for binding thermodynamics.
- Synthetic reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) to ensure consistency .
- Safety protocols : Follow guidelines for handling amino acid derivatives (e.g., use fume hoods, PPE) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
